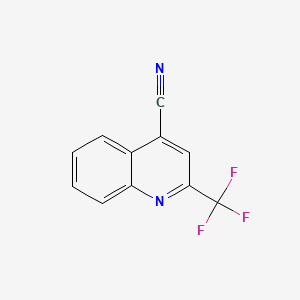

2-(Trifluoromethyl)quinoline-4-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)quinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3N2/c12-11(13,14)10-5-7(6-15)8-3-1-2-4-9(8)16-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPAVLXWCPOQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719866 | |

| Record name | 2-(Trifluoromethyl)quinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18706-26-8 | |

| Record name | 2-(Trifluoromethyl)quinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethyl)quinoline-4-carbonitrile and its Congeners: Synthesis, Properties, and Applications for the Research Scientist

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Its versatility, reactivity, and low toxicity make it an attractive building block for medicinal chemists.[1] Quinoline-based compounds have demonstrated efficacy as anticancer, antimalarial, anti-inflammatory, and antiviral agents.[1][2] The introduction of a trifluoromethyl group at the 2-position and a carbonitrile at the 4-position is anticipated to significantly modulate the electronic and steric properties of the quinoline core, potentially leading to novel pharmacological profiles and material characteristics.

Physicochemical Properties and Structural Features

While experimental data for the title compound is not directly available, we can predict its key properties based on its constituent functional groups.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₅F₃N₂ | Based on the chemical structure |

| Molecular Weight | ~234.17 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | Similar to related quinoline derivatives[3] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) and have low aqueous solubility. | The aromatic core and trifluoromethyl group contribute to its lipophilicity. |

| Chemical Stability | The trifluoromethyl group enhances chemical and metabolic stability.[4] | The C-F bond is exceptionally strong. |

The trifluoromethyl group is a powerful modulator of a molecule's properties. Its strong electron-withdrawing nature decreases the basicity of the quinoline nitrogen, influencing its ability to participate in hydrogen bonding and interact with biological targets. Furthermore, the lipophilicity of the CF₃ group can enhance membrane permeability, a crucial factor in drug design. The carbonitrile (CN) group is also strongly electron-withdrawing and can act as a hydrogen bond acceptor. In medicinal chemistry, the nitrile group is a versatile functional group that is generally metabolically stable.[5]

Synthesis Strategies: A Roadmap for the Synthetic Chemist

The synthesis of 2-(Trifluoromethyl)quinoline-4-carbonitrile can be approached through several established methodologies for quinoline ring formation. A plausible and efficient strategy would be a variation of the Friedländer annulation.

Proposed Synthetic Pathway: Modified Friedländer Annulation

This approach involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an activated methylene group. In this case, a suitable starting material would be 2-amino-5-(trifluoromethyl)benzoyl cyanide.

Caption: Proposed synthetic route to this compound.

Experimental Protocol: A Generalized Approach

-

Reaction Setup: To a solution of 2-amino-5-(trifluoromethyl)benzoyl cyanide in a suitable solvent (e.g., ethanol, toluene), add a slight excess of acetaldehyde.

-

Catalysis: Introduce a catalytic amount of a base (e.g., piperidine, potassium hydroxide) or acid (e.g., p-toluenesulfonic acid). The choice of catalyst can significantly influence reaction kinetics and yield.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Causality in Experimental Choices:

-

Solvent Selection: The choice of solvent is critical for ensuring the solubility of reactants and facilitating the desired reaction temperature.

-

Catalyst Rationale: A base is typically used to deprotonate the α-carbon of the acetaldehyde, generating a nucleophilic enolate that attacks the carbonyl group of the benzoyl cyanide. An acid catalyst, conversely, would activate the carbonyl group toward nucleophilic attack.

-

Purification: The purification method is chosen based on the physical properties of the product and the nature of the impurities.

Potential Applications in Drug Discovery and Materials Science

The unique combination of a quinoline scaffold, a trifluoromethyl group, and a carbonitrile moiety suggests several promising avenues for research and development.

Anticancer Drug Development

Many quinoline derivatives are known to exhibit potent anticancer activity.[1][2] For instance, certain quinoline-2-carbonitrile-based hydroxamic acids have been investigated as dual inhibitors of tubulin polymerization and histone deacetylases (HDACs).[6] The trifluoromethyl group in our target molecule could enhance its potency and metabolic stability, making it a candidate for further investigation in oncology.

Caption: Potential anticancer mechanism of action.

Antimalarial Agents

Quinoline derivatives, such as chloroquine and primaquine, have been mainstays in the treatment of malaria.[1] The trifluoromethyl group has been incorporated into quinoline-based antimalarial candidates to improve their efficacy against drug-resistant strains.[1] The electronic properties of the 4-carbonitrile group could further enhance the antimalarial activity.

Materials Science Applications

The fluorescent properties of some quinoline derivatives make them suitable for applications in analytical chemistry and as components of organic light-emitting diodes (OLEDs).[4] The introduction of the trifluoromethyl and carbonitrile groups can tune the electronic and photophysical properties of the quinoline core, potentially leading to novel materials with tailored emission spectra and improved performance.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling quinoline derivatives and organofluorine compounds should be followed.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[7] Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

-

Toxicology: Quinoline itself is classified as harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[10][11] Trifluoromethylated quinolines may also be toxic if swallowed.[3][8]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecular scaffold. The insights provided in this guide, drawn from the rich chemistry of related quinoline derivatives, offer a solid foundation for its synthesis, characterization, and exploration in various scientific disciplines. Future research should focus on the development of efficient and scalable synthetic routes, thorough characterization of its physicochemical and biological properties, and evaluation of its potential in targeted applications. The continued exploration of such novel chemical entities is paramount to advancing the fields of medicine and materials science.[12]

References

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (2025, August 27). National Center for Biotechnology Information. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

-

SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. J-STAGE. [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. National Center for Biotechnology Information. [Link]

-

MSDS of 2-(Trifluoromethyl)quinoline. Capot Chemical. [Link]

-

Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - MDPI. MDPI. [Link]

-

Quinoline - SAFETY DATA SHEET - Penta chemicals. Penta Chemicals. [Link]

-

Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors - PubMed. National Center for Biotechnology Information. [Link]

-

Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses - ResearchGate. ResearchGate. [Link]

-

Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. - ResearchGate. ResearchGate. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. Chemos GmbH & Co. KG. [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Trifluoromethyl)quinoline 97 347-42-2 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.fr [fishersci.fr]

- 8. capotchem.cn [capotchem.cn]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. chemos.de [chemos.de]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. mdpi.com [mdpi.com]

Spectroscopic Characterization of 2-(Trifluoromethyl)quinoline-4-carbonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-(Trifluoromethyl)quinoline-4-carbonitrile, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. As experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to offer a robust predictive characterization. This approach is designed to empower researchers, scientists, and drug development professionals in identifying and characterizing this molecule.

Introduction: The Quinoline Scaffold in Modern Research

Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, forming the structural core of numerous pharmaceuticals and functional materials. The introduction of a trifluoromethyl group at the 2-position and a carbonitrile at the 4-position creates a molecule with unique electronic properties, influencing its reactivity, lipophilicity, and metabolic stability. Accurate spectroscopic characterization is the first critical step in any research and development endeavor involving this compound.

Analytical Workflow: A Multi-Technique Approach for Unambiguous Identification

The structural elucidation of a novel or uncharacterized compound like this compound necessitates a multi-pronged analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident identification.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive picture.

Experimental Protocol (Predicted)

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be required for adequate signal dispersion, particularly in the aromatic region of the ¹H NMR spectrum.

-

Sample Preparation: The compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ is often used.

-

Data Acquisition: Standard pulse programs would be used to acquire 1D spectra for ¹H, ¹³C, and ¹⁹F nuclei. 2D experiments such as COSY, HSQC, and HMBC would be invaluable for unambiguous assignment of all signals.[1]

¹H NMR: Predicted Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum is expected to show signals corresponding to the five protons on the quinoline ring system. The electron-withdrawing nature of the trifluoromethyl and cyano groups will significantly influence the chemical shifts of the protons, generally shifting them downfield.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | ~8.0-8.2 | s | - |

| H-5 | ~8.3-8.5 | d | J = 8-9 |

| H-6 | ~7.8-8.0 | t | J = 7-8 |

| H-7 | ~7.9-8.1 | t | J = 7-8 |

| H-8 | ~8.1-8.3 | d | J = 8-9 |

Rationale: The proton at the 3-position is expected to be a singlet due to the absence of adjacent protons. The protons on the benzo-fused ring (H-5, H-6, H-7, and H-8) will exhibit characteristic doublet and triplet splitting patterns typical of a substituted quinoline system.

¹³C NMR: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information about the carbon skeleton. The presence of the trifluoromethyl group will result in a characteristic quartet for the CF₃ carbon due to coupling with the three fluorine atoms.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~145-150 (q, ¹JCF ≈ 270-280 Hz) |

| C-3 | ~110-115 |

| C-4 | ~135-140 |

| C-4a | ~125-130 |

| C-5 | ~130-135 |

| C-6 | ~128-132 |

| C-7 | ~130-135 |

| C-8 | ~120-125 |

| C-8a | ~148-152 |

| -CN | ~115-120 |

| -CF₃ | ~120-125 (q, ¹JCF ≈ 270-280 Hz) |

Rationale: The chemical shifts are estimated based on known data for substituted quinolines and the electronic effects of the trifluoromethyl and cyano groups.[2] The carbon directly attached to the trifluoromethyl group (C-2) and the CF₃ carbon itself will appear as quartets in the proton-decoupled ¹³C NMR spectrum.

¹⁹F NMR: A Definitive Signature

¹⁹F NMR is highly specific for fluorine-containing compounds. The trifluoromethyl group in the target molecule will give a single, sharp signal.

| Fluorine Assignment | Predicted Chemical Shift (ppm) |

| -CF₃ | ~ -60 to -70 |

Rationale: The chemical shift of a trifluoromethyl group attached to an aromatic ring typically falls within this range, referenced to CFCl₃.[3][4]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule.

Experimental Protocol

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Predicted Characteristic Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2220-2240 | Sharp, Medium |

| C=C, C=N (Aromatic) | ~1500-1650 | Medium to Strong |

| C-F (Trifluoromethyl) | ~1100-1350 | Strong, Broad |

| C-H (Aromatic) | ~3000-3100 | Weak to Medium |

Rationale: The most diagnostic peaks will be the sharp nitrile stretch and the strong, broad C-F stretching vibrations of the trifluoromethyl group. The aromatic C=C and C=N stretching vibrations will also be prominent in the fingerprint region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Experimental Protocol

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Predicted Mass Spectrum

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 222, corresponding to the molecular weight of C₁₁H₅F₃N₂.

-

Key Fragmentation Pathways: Under electron ionization, the quinoline ring is relatively stable. Common fragmentation patterns for quinoline derivatives involve the loss of small neutral molecules.[5][6]

-

Loss of HCN: A fragment at m/z 195, corresponding to [M - HCN]⁺•, is a likely fragmentation pathway for nitrile-containing aromatic compounds.

-

Loss of F•: A peak at m/z 203, corresponding to [M - F]⁺, could be observed.

-

Loss of CF₃•: A fragment at m/z 153, corresponding to [M - CF₃]⁺, would indicate the loss of the trifluoromethyl group.

-

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide provides a detailed, predictive overview of the spectroscopic data for this compound. By leveraging established principles and data from analogous structures, researchers can confidently approach the synthesis and characterization of this and other novel quinoline derivatives. The presented methodologies and expected spectral features serve as a robust framework for structural verification and purity assessment, which are essential for advancing research in drug discovery and materials science.

References

-

Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861. [Link]

-

TSI Journals. (n.d.). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

-

Loh, W.-S., et al. (2010). Quinoline-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2396. [Link]

-

Pérez-Mayán, L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(23), 7141-7151. [Link]

-

ResearchGate. (2017). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. [Link]

-

NASA Ames Research Center. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. [Link]

-

NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. [Link]

-

Pérez-Mayán, L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(23), 7141-7151. [Link]

-

El-Emary, T. I. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 52(4), 543-546. [Link]

-

Nanalysis. (2023). Unsymmetric Carbon Satellites in Fluorine-19 NMR. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. [Link]

-

Malaria World. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. [Link]

-

MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]

-

Defense Technical Information Center. (n.d.). Fluorine-19 Nuclear Magnetic Resonance. [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

-

Yu, J., & Kishi, Y. (2004). New Frontiers and Developing Applications in 19F NMR. Journal of the American Chemical Society, 126(42), 13588-13589. [Link]

-

Loh, W. S., et al. (2010). Quinoline-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2396. [Link]

-

SpectraBase. (n.d.). 1,2,5,6,7,8-Hexahydro-2-oxo-3-quinoline-carbonitrile. [Link]

-

ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tsijournals.com [tsijournals.com]

- 3. NMR blog - Unsymmetric Carbon Satellites in Fluorine-19 NMR — Nanalysis [nanalysis.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chempap.org [chempap.org]

An In-Depth Technical Guide to the Solubility Profile of 2-(Trifluoromethyl)quinoline-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)quinoline-4-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its quinoline core is a prevalent scaffold in numerous pharmacologically active molecules, while the trifluoromethyl group can enhance metabolic stability and binding affinity. The carbonitrile group further modulates the electronic properties and potential interactions of the molecule. A thorough understanding of the solubility profile of this compound is a critical prerequisite for its advancement in any research and development pipeline, influencing everything from reaction conditions in synthesis to formulation and bioavailability in preclinical studies.

This guide provides a comprehensive framework for characterizing the solubility of this compound. In the absence of extensive public domain data for this specific molecule (CAS No. 18706-26-8), this document will equip researchers with the foundational knowledge and detailed experimental protocols necessary to determine its solubility profile. The principles and methodologies outlined herein are grounded in established physicochemical principles and standard laboratory practices.

Physicochemical Properties and Predicted Solubility Behavior

A foundational understanding of the structural features of this compound allows for a qualitative prediction of its solubility.

| Property | Value/Information | Source |

| CAS Number | 18706-26-8 | [1] |

| Molecular Formula | C₁₁H₅F₃N₂ | Inferred from structure |

| Molecular Weight | 222.17 g/mol | Calculated |

| Appearance | Solid (predicted) | General property of similar compounds |

The solubility of this compound will be governed by the interplay of its constituent functional groups:

-

Quinoline Core: The aromatic, heterocyclic quinoline ring system is inherently hydrophobic, suggesting low aqueous solubility. Quinoline itself is only slightly soluble in cold water.[2]

-

Trifluoromethyl Group (-CF₃): This group is strongly lipophilic and is expected to significantly decrease aqueous solubility. The trifluoromethyl group can, however, enhance solubility in certain organic solvents.

-

Carbonitrile Group (-CN): The nitrile group is polar and can participate in dipole-dipole interactions. While it may slightly increase polarity compared to an unsubstituted quinoline, its contribution to aqueous solubility is generally modest.

Based on these features, this compound is predicted to have poor solubility in aqueous media and higher solubility in common organic solvents.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves a series of well-defined experiments. The following protocols are designed to provide a comprehensive solubility profile.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility.[3][4]

-

Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is a critical parameter for understanding the intrinsic properties of the molecule. The shake-flask method is the gold standard for its determination.[5]

-

Kinetic Solubility is often measured in high-throughput screening and reflects the concentration at which a compound precipitates from a solution prepared by a specific method (e.g., dilution from a DMSO stock). Kinetic solubility values are often higher than thermodynamic solubility as they can represent supersaturated or amorphous states.[6]

This guide will focus on the determination of thermodynamic solubility.

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for characterizing the solubility of this compound.

Caption: Workflow for Solubility Profile Determination.

Protocol 1: Thermodynamic Solubility Determination by the Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining thermodynamic solubility.[5][7]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Add a known volume of each selected solvent to the respective vials.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined empirically by taking measurements at different time points until the concentration in solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvents.

-

Analyze both the filtered samples and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the filtered samples by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

-

Protocol 2: Investigating the Effect of Temperature on Solubility

The solubility of most solids increases with temperature.[8][9]

Objective: To determine the solubility of this compound in a selected solvent at different temperatures.

Procedure:

-

Follow the Shake-Flask Method (Protocol 1).

-

Set up parallel experiments at different temperatures (e.g., 4 °C, 25 °C, 37 °C).

-

Ensure the orbital shaker is placed in a temperature-controlled environment for each temperature point.

-

Analyze the samples and plot solubility as a function of temperature.

Protocol 3: Investigating the Effect of pH on Aqueous Solubility

For ionizable compounds, solubility can be significantly influenced by pH. Quinoline derivatives are weakly basic and their solubility is expected to increase in acidic conditions due to the formation of a more soluble salt.[10][11][12]

Objective: To determine the aqueous solubility of this compound as a function of pH.

Procedure:

-

Prepare a series of aqueous buffer solutions covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

-

Follow the Shake-Flask Method (Protocol 1), using the prepared buffer solutions as the solvents.

-

Analyze the samples and plot solubility as a function of pH. This will generate a pH-solubility profile.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise table.

Table 1: Illustrative Solubility Data Table for this compound

| Solvent | Temperature (°C) | pH | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | 7.0 | Experimental Value | Calculated Value |

| Ethanol | 25 | - | Experimental Value | Calculated Value |

| Methanol | 25 | - | Experimental Value | Calculated Value |

| DMSO | 25 | - | Experimental Value | Calculated Value |

| PBS | 37 | 7.4 | Experimental Value | Calculated Value |

Conclusion

References

-

(No author given). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | C10H5F4NO | CID 2737339. PubChem. Retrieved January 25, 2026, from [Link]

-

(No author given). 2-HYDROXY-4-(TRIFLUOROMETHYL)QUINOLINE. MySkinRecipes. Retrieved January 25, 2026, from [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved January 25, 2026, from [Link]

-

(No author given). Shake Flask Method Summary. BioAssay Systems. Retrieved January 25, 2026, from [Link]

-

(No author given). (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

-

Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 119. [Link]

-

(No author given). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved January 25, 2026, from [Link]

-

(No author given). (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. Retrieved January 25, 2026, from [Link]

-

Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved January 25, 2026, from [Link]

-

(No author given). What is the effect of temperature on solubility? CK-12 Foundation. Retrieved January 25, 2026, from [Link]

-

Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SpringerLink. Retrieved January 25, 2026, from [Link]

-

(No author given). (2025). 16.4: How Temperature Influences Solubility. Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

-

(No author given). (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved January 25, 2026, from [Link]

-

Alsenz, J., & Kansy, M. (2012). kinetic versus thermodynamic solubility temptations and risks. PubMed. Retrieved January 25, 2026, from [Link]

-

(No author given). (2024). Solubility test for Organic Compounds. Online Chemistry Lab. Retrieved January 25, 2026, from [Link]

-

(No author given). Solubility. Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

-

Yalkowsky, S. H., & Pinal, R. (1993). Solubility determination of barely aqueous-soluble organic solids. PubMed. Retrieved January 25, 2026, from [Link]

-

(No author given). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Retrieved January 25, 2026, from [Link]

-

(No author given). Quinoline. Wikipedia. Retrieved January 25, 2026, from [Link]

-

(No author given). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved January 25, 2026, from [Link]

-

(No author given). (2014). Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility. YouTube. Retrieved January 25, 2026, from [Link]

-

(No author given). Solubility of Organic Compounds. Chemistry Steps. Retrieved January 25, 2026, from [Link]

-

(No author given). Organic Chemistry. Inter Chem. Retrieved January 25, 2026, from [Link]

-

Pérez-González, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Retrieved January 25, 2026, from [Link]

Sources

- 1. inter-chem.pl [inter-chem.pl]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. ck12.org [ck12.org]

- 9. How does temperature affect solubility? | AAT Bioquest [aatbio.com]

- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. experts.arizona.edu [experts.arizona.edu]

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinoline-4-Carbonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoline Nucleus - A Legacy of Discovery

The story of quinoline-4-carbonitrile compounds is intrinsically linked to the broader history of quinoline itself, a bicyclic aromatic heterocycle first isolated from coal tar by Friedlieb Ferdinand Runge in 1834.[1] This seemingly simple scaffold, consisting of a benzene ring fused to a pyridine ring, has proven to be a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[2][3][4] From the potent antimalarial quinine, isolated from cinchona bark, to modern anticancer agents, the quinoline nucleus has been a cornerstone of drug discovery for over a century.[1][2] This guide delves into a specific and significant class of these compounds: the quinoline-4-carbonitriles, tracing their historical emergence from the broader landscape of quinoline chemistry and detailing the evolution of their synthesis and their rise to prominence in contemporary drug development.

Chapter 1: The Genesis of Quinoline-4-Carbonitriles - A Historical Perspective

The direct synthesis of quinoline-4-carbonitriles was not the starting point of their history. Instead, their emergence was a logical progression from the well-established chemistry of quinoline-4-carboxylic acids. Early synthetic efforts in quinoline chemistry, dating back to the late 19th century, focused on constructing the quinoline ring system through various condensation reactions.

The Foundational Precursors: Quinoline-4-Carboxylic Acids

Classic named reactions such as the Pfitzinger reaction and the Doebner reaction were instrumental in providing access to a diverse range of quinoline-4-carboxylic acids.[5][6]

-

The Pfitzinger Reaction: This reaction, a variation of the Friedländer synthesis, involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[5]

-

The Doebner Reaction: This three-component reaction of an aniline, an aldehyde, and pyruvic acid provides a direct route to quinoline-4-carboxylic acids.[6]

These foundational methods, while effective, often required harsh reaction conditions. Modern modifications, such as microwave-assisted syntheses and the use of green solvents, have significantly improved their efficiency and environmental footprint.[7]

The Birth of the Nitrile: From Carboxylic Acid to Carbonitrile

The first synthesis of the parent quinoline-4-carbonitrile is not definitively documented in a single landmark paper. However, its preparation follows a classical and logical synthetic sequence from the readily available quinoline-4-carboxylic acid. This transformation is a two-step process:

-

Amidation: The carboxylic acid is first converted to the corresponding quinoline-4-carboxamide. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia. Alternatively, direct coupling of the carboxylic acid with ammonia can be facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).[8]

-

Dehydration: The resulting carboxamide is then dehydrated to the carbonitrile. This is a standard transformation in organic synthesis, often accomplished using dehydrating agents like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride.

The synthesis of substituted quinoline-4-carbonitriles was being reported in the scientific literature by the mid-20th century, as exemplified by the work of Price and colleagues in 1947 on chloro-substituted cyanoquinolines.[8] This indicates that the fundamental synthetic route was well-established by this period.

Chapter 2: The Evolution of Synthesis: From Classical Methods to Modern Innovations

The synthetic toolbox for accessing quinoline-4-carbonitriles has expanded significantly from the classical multi-step sequences. Modern organic chemistry has introduced more direct and efficient methods, including catalytic C-H functionalization.

Classical Synthetic Strategy: A Step-by-Step Workflow

The traditional approach remains a reliable and versatile method for the synthesis of a wide range of quinoline-4-carbonitrile derivatives.

Caption: Classical multi-step synthesis of quinoline-4-carbonitrile.

Causality: The conversion of a carboxylic acid to a primary amide requires activation of the carboxyl group to make it more susceptible to nucleophilic attack by ammonia. The use of a coupling agent like EDC forms a highly reactive O-acylisourea intermediate, which is then readily displaced by ammonia.

Methodology:

-

Dissolution: Dissolve quinoline-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents) to the solution.

-

Stirring: Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester.

-

Ammonia Addition: Add a solution of ammonia (e.g., ammonium hydroxide or a solution of ammonia in an organic solvent) in excess.

-

Reaction: Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[8]

Causality: Dehydrating agents like phosphorus pentoxide or phosphoryl chloride react with the amide to form an intermediate that readily eliminates water to yield the nitrile.

Methodology:

-

Mixing: In a round-bottom flask, thoroughly mix quinoline-4-carboxamide (1 equivalent) with a dehydrating agent such as phosphorus pentoxide (P₂O₅) (2-3 equivalents).

-

Heating: Heat the mixture under vacuum or an inert atmosphere. The reaction temperature will vary depending on the substrate and dehydrating agent but is typically in the range of 150-200 °C.

-

Sublimation/Distillation: The product, quinoline-4-carbonitrile, can often be isolated directly by sublimation or distillation under reduced pressure from the reaction mixture.

-

Work-up (alternative): Alternatively, the reaction can be carried out in a high-boiling inert solvent. After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified by chromatography.

Modern Synthetic Approaches: Direct C-H Cyanation

The development of transition-metal-catalyzed C-H functionalization has opened up new, more direct routes to quinoline-4-carbonitriles, bypassing the need for pre-functionalized starting materials.

Caption: Direct C-H cyanation of quinoline.

One notable example is the direct oxidative C-H cyanation of quinolines. This approach offers a more atom-economical and step-efficient synthesis.

Chapter 3: The Significance of Quinoline-4-Carbonitriles in Drug Discovery and Beyond

The introduction of the carbonitrile group at the 4-position of the quinoline ring has a profound impact on the molecule's electronic properties and its ability to interact with biological targets. The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor and can be metabolically stable. Furthermore, it can be readily transformed into other functional groups, such as amines or carboxylic acids, making it a valuable synthetic handle.

Antimalarial Activity

Quinoline-4-carboxamides, which can be considered close derivatives of quinoline-4-carbonitriles, have emerged as a promising new class of antimalarial agents.[1] These compounds have demonstrated potent activity against various stages of the Plasmodium falciparum parasite, including drug-resistant strains.[1] The mechanism of action for some of these compounds has been identified as the inhibition of translation elongation factor 2 (PfEF2), a novel target in the parasite.[1]

Table 1: Antimalarial Activity of Selected Quinoline-4-Carboxamide Derivatives

| Compound | R1 | R2 | P. falciparum (3D7) EC₅₀ (nM) | Reference |

| 1 | Br | 4-CF₃-Ph | 120 | [1] |

| DDD107498 | Cl | 3-pyridyl | <1 | [1] |

Anticancer Potential

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[9][10] Derivatives of 4-aminoquinoline, which can be synthesized from quinoline-4-carbonitriles, have shown significant therapeutic efficacy against solid tumors by inhibiting tyrosine kinases and the epidermal growth factor receptor (EGFR).[11] The nitrile group itself can contribute to the binding of these molecules to their target enzymes.

Table 2: Anticancer Activity of Selected Quinoline Derivatives

| Compound Class | Mechanism of Action | Cancer Cell Lines | Reference |

| 4-Aminoquinazolines | Tyrosine Kinase (TK) and EGFR inhibition | Solid tumors | [11] |

| Pyrano[3,2-c]quinoline-3-carbonitriles | Not specified | Various | [12] |

Other Biological Activities

The versatile quinoline scaffold, when functionalized with a carbonitrile group at the 4-position, gives rise to compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[4][12]

Chapter 4: Conclusion and Future Outlook

The journey of quinoline-4-carbonitrile compounds from their conceptual origins in classical quinoline chemistry to their current status as promising scaffolds in drug discovery is a testament to the enduring power of organic synthesis and medicinal chemistry. The historical synthetic routes, while still relevant, are being supplemented and, in some cases, supplanted by modern, more efficient catalytic methods.

The future of quinoline-4-carbonitrile research lies in the continued exploration of their therapeutic potential. The development of more selective and potent analogs, the elucidation of their mechanisms of action, and the application of novel synthetic methodologies will undoubtedly lead to the discovery of new and effective drugs for a range of diseases. The "privileged" quinoline scaffold, adorned with the versatile carbonitrile group, is poised to remain a significant player in the field of drug development for years to come.

References

-

Drug Discovery Unit, Division of Biological Chemistry and Drug Discovery, School of Life Sciences, University of Dundee, et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(19), 8860–8877. [Link]

-

Malkov, A. V., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(1), 1-33. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(38), 26655-26677. [Link]

-

Orita, A., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12287–12297. [Link]

-

Al-Said, M. S., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5030–5038. [Link]

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

-

Singh, P., & Singh, J. (2021). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 26(11), 3193. [Link]

-

Price, C. C., Snyder, H. R., Bullitt, O. H., & Kovacic, P. (1947). Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline. Journal of the American Chemical Society, 69(2), 374–376. [Link]

-

Gomez, C., et al. (2021). Synthesis of Quinoline-4-carboxamides and Quinoline-4-carboxylates via a Modified Pfitzinger Reaction of N-Vinylisatins. European Journal of Organic Chemistry, 2021(4), 651-659. [Link]

-

Sahu, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science, 12(1), 001-016. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7894. [Link]

-

Drug Discovery Unit, Division of Biological Chemistry and Drug Discovery, School of Life Sciences, University of Dundee, et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

- CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google P

-

Kaur, K., et al. (2021). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Iranian Chemical Society, 18(11), 2825-2856. [Link]

-

Various Authors. (2016). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Francis, F., & Mathew, B. (2022). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Polycyclic Aromatic Compounds, 1-13. [Link]

-

Various Authors. (2023). Selected quinoline derivatives with anti-malarial activity. ResearchGate. [Link]

-

Kumar, A., & Kumar, R. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. International Journal of Pharmaceutical Sciences and Research, 13(7), 2736-2745. [Link]

-

Sharma, P., & Kumar, A. (2012). Biological activities of quinoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 114-121. [Link]

-

Ghorab, M. M., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. Future Medicinal Chemistry, 12(18), 1675-1700. [Link]

-

Gomez, C., et al. (2021). Synthetic route to quinoline-4-carboxyl derivatives. a) The classical... ResearchGate. [Link]

-

Noreen, S., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 26(16), 4984. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

-

Manske, R. H. F. (2008). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

-

Kim, H., & Lee, C. (2019). Metal-Free Aerobic Oxidative Cyanation of Tertiary Amines: Azobis(isobutyronitrile) (AIBN) as a Sole Cyanide Source. The Journal of Organic Chemistry, 84(18), 11637–11644. [Link]

-

Mendoza, A. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 2004. [Link]

Sources

- 1. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Keystone in Modern Quinoline-Based Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic incorporation of the trifluoromethyl (CF3) group has emerged as a transformative approach in the design and development of novel quinoline derivatives, significantly enhancing their pharmacological profiles.[2] This in-depth technical guide provides a comprehensive exploration of the multifaceted role of the trifluoromethyl group in quinoline derivatives. We will delve into the profound impact of this unique functional group on the physicochemical properties, metabolic stability, and target-binding interactions of these compounds. This guide will further present detailed experimental protocols, quantitative data, and structure-activity relationship (SAR) analyses, offering field-proven insights for researchers and drug development professionals.

The Strategic Advantage of the Trifluoromethyl Group in Quinoline Scaffolds

The introduction of a trifluoromethyl group onto a quinoline core is a deliberate and strategic decision in drug design, driven by the unique and powerful electronic properties of the C-F bond.[3] The CF3 group is a strong electron-withdrawing moiety with a high degree of lipophilicity and metabolic stability, making it an invaluable tool for medicinal chemists seeking to optimize the druglike properties of quinoline-based compounds.[2][4]

Modulation of Physicochemical Properties

The trifluoromethyl group exerts a profound influence on several key physicochemical parameters that are critical for a molecule's pharmacokinetic and pharmacodynamic behavior.

-

Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, as quantified by the logarithm of the partition coefficient (logP).[3][5] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, a crucial factor for reaching intracellular targets.[3] However, it is a parameter that must be finely tuned to maintain an optimal balance for solubility and to avoid excessive protein binding.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation.[4] This inherent stability shields the quinoline scaffold from oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[2][6]

-

Acidity and Basicity (pKa): The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the pKa of nearby functional groups.[5] For the basic nitrogen atom in the quinoline ring, the presence of a CF3 group generally lowers its basicity (decreases the pKa of the conjugate acid).[5][7] This modulation of pKa can influence a compound's ionization state at physiological pH, affecting its solubility, permeability, and interaction with biological targets.

Table 1: Physicochemical Properties of Selected Trifluoromethyl-Substituted Quinolines

| Compound Name | Substitution Pattern | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | logP |

| 2-(Trifluoromethyl)quinoline | 2-CF3 | 58-62 | - | - | - |

| 6-(Trifluoromethyl)quinoline | 6-CF3 | - | - | - | 3.25 |

| 7-(Trifluoromethyl)quinoline | 7-CF3 | 65-67 | 236.6 | 2.55 | - |

| 2-Methyl-8-(trifluoromethyl)quinoline | 2-CH3, 8-CF3 | - | - | - | - |

Data compiled from available literature. A hyphen (-) indicates that the data was not found in the surveyed literature.[5][8]

Experimental Protocols for Physicochemical Property Determination

Accurate determination of the physicochemical properties of trifluoromethyl-substituted quinolines is paramount for understanding their drug-like characteristics. The following are detailed, self-validating protocols for key experimental procedures.

Determination of Lipophilicity (logP) by Shake-Flask Method (OECD 107)

Principle: This method determines the partition coefficient of a compound between n-octanol and water, providing a measure of its lipophilicity.

Protocol:

-

Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water by vigorously shaking a mixture of the two solvents for 24 hours, followed by separation.

-

Sample Preparation: Accurately weigh a small amount of the trifluoromethyl-substituted quinoline and dissolve it in the n-octanol phase to a known concentration.

-

Partitioning: In a separatory funnel, combine a known volume of the n-octanol solution of the compound with a known volume of the water phase.

-

Equilibration: Shake the separatory funnel vigorously for a predetermined period (e.g., 1 hour) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand until the two phases have completely separated.

-

Concentration Analysis: Carefully separate the two phases and determine the concentration of the quinoline derivative in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Principle: This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the trifluoromethyl-substituted quinoline in a suitable organic solvent (e.g., DMSO).

-

Thaw liver microsomes (human, rat, or mouse) on ice.

-

Prepare a solution of NADPH (cofactor) in buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the liver microsomes, buffer, and the test compound at a final concentration typically in the low micromolar range.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

-

Time Points:

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the incubation.

-

The Role of the Trifluoromethyl Group in Biological Activity

The strategic placement of a trifluoromethyl group on the quinoline scaffold has led to the development of potent therapeutic agents, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Trifluoromethylated quinoline derivatives have demonstrated significant potential as anticancer agents, often exhibiting potent activity against a range of cancer cell lines.[1][9] The CF3 group can enhance the binding affinity of the quinoline scaffold to various biological targets implicated in cancer progression.

Structure-Activity Relationship (SAR) Insights:

-

Position of the CF3 Group: The position of the trifluoromethyl group on the quinoline ring is critical for anticancer activity. Studies have shown that substitution at the 2-, 4-, 6-, or 8-positions can lead to compounds with potent cytotoxic effects.

-

Electron-Withdrawing Nature: The strong electron-withdrawing effect of the CF3 group can influence the electronic properties of the quinoline ring system, potentially enhancing interactions with target proteins through electrostatic or dipole-dipole interactions.[1]

-

Combined Substitutions: The combination of a trifluoromethyl group with other substituents, such as halogens or amino groups, can further modulate the anticancer activity. For instance, some studies have shown that the presence of both a CF3 group and a chlorine atom on the quinoline ring can lead to synergistic effects.

Table 2: In Vitro Anticancer Activity of Selected Trifluoromethylated Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | - | 14.14 |

| Ethyl 4-hydroxy-2-methyl-6-(4-(trifluoromethyl)phenyl)quinoline-3-carboxylate | MDA-MB-468 | 20.0 |

| Ethyl 4-hydroxy-2-methyl-6-(4-(trifluoromethyl)phenyl)quinoline-3-carboxylate | MCF7 | 60.0 |

| Fluorinated quinoline analogue 6a | MDA-MB-468 | 2.5-5 |

| Fluorinated quinoline analogue 6b | MDA-MB-468 | 2.5-5 |

| Fluorinated quinoline analogue 6d | MDA-MB-468 | 4.0 |

| Fluorinated quinoline analogue 6f | MDA-MB-468 | 2.0 |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[1][9]

Antimalarial Activity

The quinoline scaffold is the foundation for some of the most important antimalarial drugs, including chloroquine and mefloquine. The introduction of trifluoromethyl groups has been a key strategy in the development of potent and long-acting antimalarial agents.

-

Mefloquine: This widely used antimalarial drug features two trifluoromethyl groups on the quinoline core. These CF3 groups contribute to its high lipophilicity and long half-life, which are crucial for its prophylactic and therapeutic efficacy.[10]

-

Tafenoquine: An 8-aminoquinoline derivative, tafenoquine also contains a trifluoromethyl group. It is effective against all stages of the malaria parasite life cycle, including the dormant liver stages (hypnozoites) of Plasmodium vivax.[10][11] The CF3 group in tafenoquine is thought to contribute to its metabolic stability and sustained activity.[12]

Synthesis of Trifluoromethylated Quinoline Derivatives

The synthesis of trifluoromethylated quinolines can be achieved through various synthetic routes. A common approach involves the use of trifluoromethyl-containing building blocks or direct trifluoromethylation reactions.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of trifluoromethyl-substituted quinolines.

Caption: A generalized workflow for the synthesis of trifluoromethyl-substituted quinolines.

Exemplary Synthetic Protocol: Synthesis of 2-(Trifluoromethyl)quinoline

The following is a representative protocol for the synthesis of 2-(trifluoromethyl)quinoline.[13]

Reaction Scheme:

Protocol:

-

Starting Material Preparation: Prepare triphenyl(2-(2,2,2-trifluoroacetamido)phenethyl)phosphonium bromide (4a) from the corresponding bromide and triphenylphosphine.

-

Cyclization Reaction:

-

In a round-bottom flask, combine the phosphonium salt 4a (0.57 mmol) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.14 mmol) in toluene (6 mL).

-

Stir the mixture under reflux for 24 hours.

-

-

Workup and Purification:

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: EtOAc/hexane = 1/40) to afford 2-(trifluoromethyl)quinoline as a colorless oil.

-

Future Perspectives and Conclusion

The trifluoromethyl group has undeniably solidified its position as a critical component in the medicinal chemist's toolbox for the design of novel quinoline derivatives. Its ability to profoundly modulate key physicochemical and pharmacokinetic properties has led to the development of successful drugs and promising clinical candidates. Future research will likely focus on the development of more efficient and selective methods for the introduction of the CF3 group into the quinoline scaffold. Furthermore, a deeper understanding of the intricate interplay between the position of the trifluoromethyl group and the resulting biological activity will continue to guide the rational design of next-generation quinoline-based therapeutics with enhanced efficacy and safety profiles. The continued exploration of trifluoromethylated quinolines holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

- BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.

- Zahid, M. H., & Al-Majid, A. M. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3009.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.

- Sittaramane, V., Alnouti, Y., & Chandrashekran, A. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1836-1842.

- Singh, A., Sharma, P., & Kumar, A. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(1), 1-28.

- Fujisaka, A., Aomatsu, D., Kakutani, Y., Terada, R., & Hanamoto, T. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572-581.

- de Souza, M. V. N., de Almeida, M. V., & Rodrigues, C. R. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives, 2021, 44.

- Sharma, P., & Kumar, V. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies, 12(1), 1-10.

- Wikipedia. (2023). Trifluoromethyl group.

- BenchChem. (2025).

- ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.

- ResearchGate. (n.d.).

- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 28(11), 1673-1680.

- Marcsisin, S. R., & Sousa, J. C. (2020). Characterizing the Blood-Stage Antimalarial Activity of Tafenoquine in Healthy Volunteers Experimentally Infected With Plasmodium falciparum. Clinical Infectious Diseases, 71(6), 1486-1493.

- Kumar, S., & Bawa, S. (2022).

- ACS Publications. (2024).

- Nasveld, P. E., Edstein, M. D., Reid, M., Brennan, L., Harris, I. E., Kitchener, S. J., Leggat, P. A., Pickford, P., Kerr, C., Ohrt, C., & Prescott, W. (2010). Randomized, Double-Blind Study of the Safety, Tolerability, and Efficacy of Tafenoquine versus Mefloquine for Malaria Prophylaxis in Nonimmune Subjects. Antimicrobial Agents and Chemotherapy, 54(2), 792-798.

- Muzalevskiy, V. M., Sizova, Z. A., Abaev, V. T., & Nenajdenko, V. G. (2021). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry, 19(19), 4255-4265.

- PubChem. (n.d.). 6-(Trifluoromethyl)quinoline.

- WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.

- Graphviz. (n.d.). External Resources.

- BenchChem. (2025).

- ResearchGate. (n.d.).

- PubMed. (2020). Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors.

- ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds.

- PubMed. (1993). Mefloquine. A review of its antimalarial activity, pharmacokinetic properties and therapeutic efficacy.

- YouTube. (2022).

- MDPI. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

- Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)

- Semantic Scholar. (n.d.). Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic.

- ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print.

- GitHub. (n.d.).

- Graphviz. (n.d.). User Guide.

- Semantic Scholar. (n.d.). Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review.

- PMC. (n.d.).

- WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.

- PMC. (2021).

- MDPI. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules.

- Patsnap Synapse. (2024).

- Chemical Synthesis Database. (2025). 2-methyl-8-(trifluoromethyl)quinoline.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. researchgate.net [researchgate.net]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. academic.oup.com [academic.oup.com]

- 12. What is the mechanism of Tafenoquine Succinate? [synapse.patsnap.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(Trifluoromethyl)quinoline-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core in Modern Chemistry

Quinolines substituted with trifluoromethyl and cyano groups, such as 2-(Trifluoromethyl)quinoline-4-carbonitrile, are pivotal intermediates in the synthesis of a new generation of pharmaceuticals and agrochemicals.[1][2][3] The trifluoromethyl group often enhances metabolic stability and binding affinity, while the carbonitrile moiety provides a versatile handle for further chemical transformations.[3] These structural motifs are integral to the development of novel bioactive molecules, including antimalarial and antibacterial agents.[3] Given their reactivity and biological potential, a thorough understanding of the safety and handling of these compounds is paramount for researchers in both academic and industrial settings.

This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound, drawing upon data from structurally related compounds to establish a robust framework for risk mitigation.

Section 1: Hazard Analysis and Risk Assessment

Inferred GHS Classification and Hazard Statements

Based on data from related compounds, the following GHS classifications are likely applicable:

-

Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[4][6][7]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[4][6][7]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][6][7][8]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[4][6][7][8]

-

Germ Cell Mutagenicity (Suspected, Category 2): Suspected of causing genetic defects.[4][5]

-

Carcinogenicity (Suspected, Category 1B or 2): May cause cancer.[4][5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[7][8]

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 2): Toxic to aquatic life with long-lasting effects.[4][5][6]

Physicochemical and Safety Data Summary

| Property | Inferred Value/Information | Source (Analogous Compounds) |

| Appearance | Likely a solid (powder or crystalline) | [2][7][9] |

| GHS Hazard Statements | H301/302, H312, H315, H319, H335, H341, H350, H411 | [4][5][6][7][8] |

| Precautionary Statements | P201, P261, P273, P280, P301+P310, P302+P352, P305+P351+P338 | [4][5][6][7][8] |

| Incompatibilities | Strong oxidizing agents, strong acids. | [6] |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen cyanide, hydrogen fluoride. | [4][6] |

Risk Assessment Workflow

A thorough risk assessment is a prerequisite for handling this compound. This process involves identifying hazards, evaluating risks, and implementing control measures.

Caption: Risk assessment workflow for handling this compound.

Section 2: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6] Eyewash stations and safety showers must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Tight-sealing safety goggles in combination with a face shield.[6]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) tested according to EN 374. Gloves should be inspected before use and changed frequently, especially after direct contact.[4]

-

Body Protection: A lab coat that fastens in the front, with long sleeves. Additional protective clothing may be necessary depending on the scale of the experiment.[6]

-

Respiratory Protection: If there is a risk of inhalation despite engineering controls, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6]

Experimental Workflow: Weighing and Solution Preparation

The following step-by-step protocol should be followed for weighing the solid compound and preparing solutions:

-

Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

-

Staging: Place all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) inside the fume hood.

-

Weighing: Carefully transfer the desired amount of this compound from the storage container to a weigh boat on a tared balance inside the fume hood.

-

Dissolution: Add the solid to a beaker containing the appropriate solvent. Stir gently to dissolve.

-

Transfer: Once dissolved, the solution can be transferred to the reaction vessel.

-

Decontamination: Thoroughly decontaminate all equipment that came into contact with the compound using an appropriate solvent.

-

Waste Disposal: Dispose of all contaminated materials (gloves, weigh boats, etc.) in a designated hazardous waste container.

Caption: Emergency response workflow for a spill of this compound.

Section 4: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. [5]Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material in the regular trash or down the drain. [5][10]

Conclusion

This compound is a valuable building block in chemical synthesis, but it must be handled with the utmost care due to its potential health hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the safe handling and emergency procedures outlined in this guide, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

Sources

- 1. Cas 1700-93-2,4-Amino-2-(trifluoromethyl)quinoline | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-HYDROXY-4-(TRIFLUOROMETHYL)QUINOLINE [myskinrecipes.com]

- 4. chemos.de [chemos.de]